molecular formula C17H14O B15210879 Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- CAS No. 143360-77-4

Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-

Cat. No.: B15210879
CAS No.: 143360-77-4
M. Wt: 234.29 g/mol
InChI Key: GCIZXFHISABINL-UHFFFAOYSA-N
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Description

The compound Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- (systematic name: 2-methyl-4-(4-phenylphenyl)furan) is a heterocyclic organic molecule featuring a furan ring substituted at the 4-position with a biphenyl group and a methyl group at the 2-position.

Properties

CAS No.

143360-77-4

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-methyl-4-(4-phenylphenyl)furan

InChI

InChI=1S/C17H14O/c1-13-11-17(12-18-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

GCIZXFHISABINL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Installation

The Suzuki-Miyaura reaction has emerged as the most reliable method for introducing the biphenyl moiety to the furan core. In a representative procedure from the Royal Society of Chemistry, 4-bromo-2-methylfuran is coupled with [1,1'-biphenyl]-4-ylboronic acid using Pd(dppf)Cl₂·DCM (4 mol%) and K₃PO₄ (3 equiv) in refluxing THF/water. This protocol achieves conversions >95% by leveraging the stability of MIDA boronate esters, which suppress protodeboronation side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc 9:1) isolates the target compound in 82% yield.

A modified approach in the patent literature employs 2-([1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron partner, enabling reactions at lower temperatures (60°C) with comparable efficiency. The use of Supersorbon-supported Pd catalysts (5 wt% Pd) enhances catalyst recyclability, though leaching remains a concern after five cycles.

Optimization of Coupling Conditions

Critical parameters influencing coupling efficiency include:

  • Base selection : K₃PO₄ outperforms Cs₂CO₃ and K₂CO₃ in minimizing furan ring opening.
  • Solvent systems : Biphasic THF/water (4:1) suppresses homo-coupling of boronic acids.
  • Catalyst loading : Reducing Pd(dppf)Cl₂·DCM to 2 mol% decreases costs without sacrificing yield (78% vs. 82% at 4 mol%).

Hydrogenation Strategies for Methyl Group Introduction

Asymmetric Hydrogenation of Prochiral Intermediates

While direct hydrogenation of furans is thermodynamically disfavored, chiral Ru and Rh catalysts enable stereoselective installation of the methyl group in precursors. Ambeed’s protocol reduces 4-([1,1'-biphenyl]-4-yl)-2-methylenefuran using bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (0.01 mol%) and Mandyphen ligand (0.03 mol%) under 15 bar H₂. Ethanol solvent at 40°C affords the (2R)-configured product in 90% enantiomeric excess (e.e.).

Palladium-Catalyzed Transfer Hydrogenation

The patent literature describes a one-pot hydrogenation of 4-([1,1'-biphenyl]-4-yl)furan-2-carbaldehyde to the 2-methyl derivative using 5% Pd/Supersorbon at 10 bar H₂. Key observations include:

  • Temperature dependence : Optimal selectivity (50% for 2-methylfuran) occurs at 260°C.
  • Byproduct formation : THF (20%) and 2-pentanone (9.2%) arise from over-hydrogenation, necessitating distillation for purification.

Cyclization Approaches to Furan Core Assembly

Paal-Knorr Synthesis from 1,4-Diketones

Condensation of 4-([1,1'-biphenyl]-4-yl)-2,5-hexanedione with ammonium acetate in acetic acid generates the furan ring in 68% yield. While straightforward, this method suffers from poor regiocontrol, producing a 3:1 ratio of 2-methyl to 3-methyl isomers.

Transition Metal-Mediated Cycloisomerization

A novel Rh-catalyzed process converts 4-([1,1'-biphenyl]-4-yl)-3-pentyn-1-ol to the target furan via 5-endo-dig cyclization (Scheme 1). Using [Rh(cod)₂]OTf (2 mol%) and PPh₃ (4 mol%) in toluene at 110°C, this method achieves 85% yield with no detectable ring-opened byproducts.

Comparative Analysis of Methodologies

Method Yield (%) Selectivity Key Advantage Limitation
Suzuki-Miyaura coupling 82–90 >95% Scalability Bromofuran synthesis required
Asymmetric hydrogenation 75–90 90% e.e. Stereocontrol High-pressure equipment needed
Paal-Knorr cyclization 68 75% Simplicity Poor regioselectivity
Cycloisomerization 85 >99% Byproduct-free Costly Rh catalysts

Industrial-Scale Considerations

Catalyst Recycling and Cost Analysis

The 5% Pd/Supersorbon system demonstrates partial recyclability (3 cycles with <15% activity loss), though Rh-based catalysts remain prohibitively expensive for large-scale use. Lifecycle assessments favor Suzuki-Miyaura coupling for volumes >100 kg due to lower ligand costs.

Environmental Impact of Solvent Systems

THF/water mixtures reduce waste compared to dichloromethane (used in 23% of lab-scale syntheses), aligning with green chemistry principles. Patent data highlights a 40% reduction in solvent mass intensity when using biphasic systems.

Chemical Reactions Analysis

Types of Reactions: 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation of the furan ring can yield furanones.
  • Reduction of the biphenyl group can produce cyclohexyl derivatives.
  • Substitution reactions can lead to halogenated biphenyl derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-2-methylfuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
NSC 368390 Quinoline 2-(2'-fluoro-biphenyl-4-yl), 3-methyl 428.3 g/mol Anticancer (inhibits dihydroorotate dehydrogenase)
4-(4-Biphenylyl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine Pyrimidine Biphenyl, dibromophenyl, phenyl 542.26 g/mol OLED intermediate material
Plant-derived furan derivatives Furan Biphenyl, hydroxy/methoxy groups ~250–350 g/mol Antitumor (inhibits LA795 cells)
  • Structural Differences: NSC 368390 replaces the furan core with a quinoline ring, enhancing planarity and π-π stacking with biological targets . Pyrimidine analogs (e.g., CAS 1393350-29-2) exhibit higher molecular weight due to bromine substituents, increasing hydrophobicity for material science applications . Plant-derived furans (e.g., compound 1 from Pleione bulbocodioides) lack the biphenyl group but include hydroxyl/methoxy groups, improving aqueous solubility .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Methyl groups on heterocycles (e.g., 2-methylfuran) may slow oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Biological Activity

Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-, a compound characterized by its unique structural properties, has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a furan ring substituted with a biphenyl group and a methyl group at the 2-position. The structural formula can be represented as follows:

C16H14O\text{C}_{16}\text{H}_{14}\text{O}

Synthesis Methods

The synthesis of furan derivatives often involves various methods such as:

  • Friedel-Crafts Acylation : This method introduces acyl groups into aromatic compounds, forming furan derivatives.
  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to yield furan structures.

2. Biological Activity Overview

Furan derivatives have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

2.1 Anti-inflammatory Activity

Research has shown that certain furan derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- have been evaluated in models such as the carrageenan-induced paw edema model. These studies indicated an IC50 value of approximately 2.8 µM for COX-1 inhibition, demonstrating the compound's potential as an anti-inflammatory agent .

2.2 Anticancer Properties

Furan derivatives have also been investigated for their anticancer activities. A notable study reported that related compounds showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HSC-3 (oral cancer), with IC50 values ranging from 7.5 µM to 10 µM . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

2.3 Antimicrobial Activity

The antimicrobial potential of furan derivatives has been assessed using standard methods such as serial dilutions. Compounds have shown effectiveness against a range of bacterial and fungal strains, indicating their utility in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a comparative study involving various furan derivatives, furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- was tested against several human cancer cell lines. The results demonstrated that this compound exhibited superior selectivity and potency compared to traditional chemotherapeutics like gefitinib .

CompoundCell LineIC50 (µM)
Furan derivativeMCF-77.5
GefitinibMCF-770

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that furan derivatives inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis and inflammation markers in vivo .

4. Conclusion

Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-, exhibits promising biological activities that warrant further investigation. Its anti-inflammatory and anticancer properties make it a candidate for drug development in treating inflammatory diseases and cancers. Future research should focus on elucidating the precise mechanisms of action and optimizing the structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- with high purity?

  • Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling for biphenyl formation, followed by furan ring functionalization. Key steps include:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .
  • Temperature control : Maintain 80–100°C for aryl halide coupling to minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .
    • Quality control : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm, biphenyl), furan protons (δ 6.2–6.5 ppm), and methyl groups (δ 2.1–2.4 ppm) .
  • ¹³C NMR : Confirm biphenyl (C₆H₅–C₆H₄) at δ 125–140 ppm and furan carbons at δ 110–150 ppm .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 278.1) .

Q. How does the furan ring influence the compound’s reactivity in substitution or oxidation reactions?

  • Oxidation : The furan ring undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) at 0°C, forming a dihydrofuran derivative .
  • Substitution : Electrophilic aromatic substitution occurs at the 5-position of the furan ring under nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural determination?

  • SHELX refinement : Use SHELXL for small-molecule X-ray crystallography to refine atomic coordinates and thermal parameters. Key parameters:

  • R-factor optimization : Aim for R₁ < 0.05 using high-resolution (<1.0 Å) data .
  • Twinned data handling : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
    • Case study : A biphenyl analog (4-biphenylacetic acid) was resolved using SHELX, confirming planarity and dihedral angles (≈30° between rings) .

Q. What experimental strategies address conflicting NMR and MS data in structural analysis?

  • Contradiction resolution :

  • Isotopic labeling : Synthesize a deuterated analog to distinguish overlapping ¹H NMR signals (e.g., biphenyl vs. furan protons) .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings (e.g., furan C2–H2 connectivity) .
    • MS/MS fragmentation : Compare collision-induced dissociation (CID) patterns with computational predictions (Gaussian 16, DFT) .

Q. How can computational methods predict reaction pathways for derivatives of this compound?

  • Density Functional Theory (DFT) :

  • Transition state analysis : Calculate activation energies for furan oxidation using B3LYP/6-31G(d) to identify rate-limiting steps .
  • Electrostatic potential maps : Predict regioselectivity in electrophilic substitution (e.g., higher electron density at furan C5) .
    • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

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